Ammonium Bioxalate Monohydrate consists of the ammonium cation (NH₄⁺) and the bioxalate anion (HC₂O₄⁻). Bioxalate is a chelating agent, meaning it can form complexes with metal ions. This property could be valuable in various research fields:
Ammonium Bioxalate can also act as a weak acid due to the presence of the bioxalate anion. This property might be useful for:
Ammonium bioxalate monohydrate is a chemical compound with the formula . It is the monohydrate form of ammonium oxalate, which consists of ammonium cations and oxalate anions . This compound appears as a white or colorless crystalline solid and is odorless and non-volatile under standard conditions. Ammonium bioxalate monohydrate is commonly found in various plants and vegetables, where it plays a role in metabolic processes .
In analytical chemistry, ammonium bioxalate is used as a reducing agent and as a reagent in various titrations, particularly for determining metal ions such as calcium and iron .
Ammonium bioxalate monohydrate has been studied for its biological activity, particularly in relation to its role in metabolic pathways. It is produced in the metabolism of glyoxylic acid or ascorbic acid in vertebrates but is not metabolized further; instead, it is excreted via urine. The compound is also notable for being a constituent of certain types of kidney stones . Its presence in biological systems suggests potential implications for health, particularly concerning oxalate metabolism and associated disorders.
The synthesis of ammonium bioxalate monohydrate can be achieved through several methods:
These methods yield the desired compound, which can then be purified through recrystallization techniques .
Ammonium bioxalate monohydrate has various applications across different fields:
Research on the interactions of ammonium bioxalate monohydrate has focused on its effects on biological systems and its reactivity with other compounds. It has been noted for its role in influencing platelet surface interactions, which has implications for blood coagulation studies . Additionally, studies have shown that it interacts with various metal ions, affecting their solubility and precipitation behaviors.
Several compounds are structurally or functionally similar to ammonium bioxalate monohydrate. Here are some notable examples:
Compound Name | Formula | Key Characteristics |
---|---|---|
Potassium oxalate | A potassium salt of oxalic acid, used similarly in assays. | |
Calcium oxalate | Commonly found in kidney stones; less soluble than ammonium oxalate. | |
Sodium oxalate | Used in analytical chemistry; more soluble than calcium oxalate. |
Ammonium bioxalate monohydrate stands out due to its specific solubility characteristics and its role as an ammonium salt, which allows it to participate effectively in biochemical processes compared to other salts like calcium or sodium oxalates. Its unique properties make it particularly useful in applications requiring precise interactions with biological systems or metal ions .
Ammonium bioxalate monohydrate, with the chemical formula (NH₄)₂C₂O₄·H₂O, consists of discrete ammonium cations (NH₄⁺), oxalate anions (C₂O₄²⁻), and water molecules within the crystal structure [1] [2]. The oxalate anion, also known as ethanedioate dianion, forms the core structural component of this compound [2] [3].
The oxalate fragment in ammonium bioxalate monohydrate exhibits a non-planar configuration, consistent with experimental observations [4]. The internal bond distances within the oxalate anion are characterized by specific C-C and C-O bond lengths. Theoretical calculations demonstrate that the C-C bond distance is 1.574 Å, while the C-O1 and C-O2 bond distances are 1.264 Å and 1.266 Å, respectively [4]. These values show excellent agreement with experimental measurements of 1.565 Å for C-C, 1.254 Å for C-O1, and 1.266 Å for C-O2 [4].
The ammonium cation adopts a tetrahedral geometry, although distorted from perfect tetrahedral symmetry due to the crystal packing environment [4]. The N-H bond lengths in the ammonium ion are consistently around 1.050 Å, with calculated values ranging from 1.049 to 1.050 Å [4]. The ammonium ion bond angles deviate from the ideal tetrahedral angle of 109.5°, ranging from 107.17° to 112.00° [4].
Water molecules are present as free crystallization water rather than coordinated to metal centers [4]. The O-H bond length in the water molecule is calculated to be 0.994 Å, and the H-O-H bond angle is 109.85° [4]. These water molecules play a crucial role in stabilizing the crystal structure through extensive hydrogen bonding networks.
Bond Type | Distance (Å) | Bond Type | Angle (°) |
---|---|---|---|
C-C | 1.574 [4] | O1-C-O2 | 125.23 [4] |
C-O1 | 1.264 [4] | O1-C-C | 117.47 [4] |
C-O2 | 1.266 [4] | O2-C-C | 117.30 [4] |
N-H | 1.049-1.050 [4] | H-N-H | 107.17-112.00 [4] |
O-H (water) | 0.994 [4] | H-O-H | 109.85 [4] |
Ammonium bioxalate monohydrate crystallizes in the orthorhombic crystal system with space group P2₁2₁2 [1] [5] [4]. The crystallographic properties have been determined through both experimental X-ray diffraction studies and theoretical calculations using density functional theory methods [4].
The unit cell parameters have been accurately determined through multiple studies. Theoretical calculations yield lattice parameters of a = 7.992 Å, b = 10.294 Å, and c = 3.670 Å [4]. These values show excellent agreement with experimental data obtained at low temperature (30 K), which reported a = 8.017 Å, b = 10.309 Å, and c = 3.735 Å [4]. The calculated unit cell volume is 301.968 ų, compared to the experimental value of 308.687 ų at 30 K [4].
The density of ammonium bioxalate monohydrate has been calculated as 1.562 g/cm³, which compares favorably with the experimental density of 1.528 g/cm³ at 30 K [4]. Earlier studies reported a density of 1.50 g/cm³ at room temperature [6].
X-ray powder diffraction patterns have been computed and compared with experimental data, showing excellent agreement in both peak positions and relative intensities [4]. The most intense reflections occur at 2θ values of 14.017°, 28.099°, 29.875°, and 34.270°, corresponding to the , , [7], and Miller indices, respectively [4].
Crystallographic Parameter | Calculated Value | Experimental Value (30 K) |
---|---|---|
a (Å) | 7.992 [4] | 8.017 [4] |
b (Å) | 10.294 [4] | 10.309 [4] |
c (Å) | 3.670 [4] | 3.735 [4] |
Volume (ų) | 301.968 [4] | 308.687 [4] |
Density (g/cm³) | 1.562 [4] | 1.528 [4] |
Space Group | P2₁2₁2 [4] | P2₁2₁2 [4] |
The crystal structure consists of two distinct types of layers: the first comprising oxalate fragments and water molecules, and the second formed exclusively of ammonium fragments [4]. This layered arrangement contributes to the overall stability and unique properties of the material.
The crystal structure of ammonium bioxalate monohydrate is stabilized by an extensive three-dimensional network of hydrogen bonds, which plays a crucial role in determining the material's properties and stability [8] [9] [4]. These hydrogen bonding interactions involve all three types of molecular components: ammonium cations, oxalate anions, and water molecules.
The hydrogen bonding network exhibits a complex architecture where each molecular component participates in multiple hydrogen bonding interactions. Water molecules serve as both hydrogen bond donors and acceptors, forming two hydrogen bonds as donors to oxalate fragments and accepting two hydrogen bonds from ammonium fragments [4]. The hydrogen bond distances involving water molecules include N-H₃···Ow at 2.835 Å and Ow-Hw···O1 at 2.721 Å [4].
Ammonium cations act primarily as hydrogen bond donors through their four N-H groups. Each ammonium fragment donates four hydrogen bonds: three to oxalate fragments and one to a water molecule [4]. The specific hydrogen bonding distances from ammonium include N-H₄···O2 at 2.800 Å, N-H₅···O1 at 2.828 Å, and N-H₂···O2 at 3.141 Å [4]. The hydrogen bond angles range from 169.29° to 178.08°, indicating nearly linear hydrogen bonding geometries [4].
Oxalate anions function as hydrogen bond acceptors through their oxygen atoms. In the oxalate fragment, two oxygen atoms accept two hydrogen bonds from ammonium fragments each, while the remaining oxygen atoms accept one hydrogen bond from a water molecule and one from an ammonium fragment [4]. This arrangement creates a comprehensive network that interconnects all molecular components within the crystal structure.
The N-H···O hydrogen bonding motifs have been identified as forming "wine-rack" structures that are responsible for the unusual mechanical properties of the material, including negative linear compressibility along the b-axis [9] [10]. These hydrogen bonding networks contribute to the structural stability and influence the vibrational properties observed in spectroscopic studies [4].
Hydrogen Bond | Distance (Å) | Angle (°) |
---|---|---|
N-H₄···O2 | 2.800 [4] | 169.29 [4] |
N-H₅···O1 | 2.828 [4] | - |
N-H₃···Ow | 2.835 [4] | 178.08 [4] |
N-H₂···O2 | 3.141 [4] | 174.15 [4] |
Ow-Hw···O1 | 2.721 [4] | 165.37 [4] |